molecular formula C15H15N5OS B12010550 5-(4-methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12010550
M. Wt: 313.4 g/mol
InChI Key: AKXBGZCMRGAQSW-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 5-(4-Methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol Molecular Formula: C₁₅H₁₅N₅OS Molecular Weight: 313.38 g/mol Structural Features:

  • A 1,2,4-triazole core substituted at position 4 with an (E)-configured Schiff base derived from 1-methyl-1H-pyrrole-2-carbaldehyde.
  • Position 5 is occupied by a 4-methoxyphenyl group, and position 3 contains a thiol (-SH) functional group.
    Key Properties:
  • The pyrrole-derived Schiff base introduces π-π stacking capabilities and hydrogen-bonding sites, which are critical for interactions in biological or crystalline systems .

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N5OS/c1-19-9-3-4-12(19)10-16-20-14(17-18-15(20)22)11-5-7-13(21-2)8-6-11/h3-10H,1-2H3,(H,18,22)/b16-10+

InChI Key

AKXBGZCMRGAQSW-MHWRWJLKSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC

Canonical SMILES

CN1C=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

The compound 5-(4-methoxyphenyl)-4-{[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol represents a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties. The analysis is based on various studies that have investigated the pharmacological potential of similar triazole derivatives.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O1S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_1\text{S}

This structure includes a triazole ring, a methoxyphenyl group, and a pyrrole derivative, which are known to contribute to its biological efficacy.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of triazole derivatives. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these compounds often range from 10 to 50 µg/mL depending on the specific derivative and bacterial strain tested .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi20
Compound BBacillus subtilis15
Compound CEscherichia coli30

Antifungal Activity

In addition to antibacterial properties, triazole compounds exhibit antifungal activity. Research indicates that certain triazoles can inhibit fungal growth by interfering with ergosterol synthesis in fungal cell membranes. The compound's structural features suggest potential efficacy against common pathogens such as Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)
Compound DCandida albicans25
Compound EAspergillus niger35

Enzyme Inhibition

Triazole derivatives have also been studied for their enzyme inhibitory activities. Specifically, they have shown promise as inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for neurological disorders such as Alzheimer's disease.

Table 3: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
Compound FAcetylcholinesterase5.0
Compound GUrease2.0

Case Studies

  • Study on Antimicrobial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized triazoles for their antimicrobial activity. The results demonstrated that compounds with a methoxyphenyl group exhibited enhanced antibacterial effects compared to those lacking this substituent .
  • Enzyme Inhibition Analysis : Another research focused on the enzyme inhibitory effects of triazole derivatives found that modifications at the pyrrole ring significantly increased urease inhibition potency, suggesting that the presence of both pyrrole and triazole moieties is crucial for biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of the target compound, the following structurally analogous 1,2,4-triazole derivatives are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-Methoxyphenyl, (E)-1-methylpyrrole Schiff base C₁₅H₁₅N₅OS 313.38 Structural rigidity, potential H-bonding
5-(4-Nitrophenyl)-4-((4-Phenoxybenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol 4-Nitrophenyl, 4-phenoxybenzylidene C₂₀H₁₆N₆O₂S 404.45 Enhanced electron-withdrawing effects (NO₂)
5-(2-Chlorophenyl)-4-{[(E)-(3-(2-Furyl)-2-Methylprop-2-en-1-ylidene)amino}-4H-1,2,4-Triazole-3-Thiol 2-Chlorophenyl, furyl-substituted enamine C₁₆H₁₂ClN₅OS 365.82 Improved halogen interactions, furan π-stacking
4-((4-Fluorobenzylidene)amino)-5-(Pyridin-2-yl)-4H-1,2,4-Triazole-3-Thiol Pyridin-2-yl, 4-fluorobenzylidene C₁₄H₁₀FN₅S 299.33 Fluorine-enhanced bioavailability
5-(Furan-2-yl)-4-((4-Methoxybenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol (XIII) Furan-2-yl, 4-methoxybenzylidene C₁₄H₁₂N₄O₂S 308.34 Antimicrobial activity against S. aureus
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives 4-Chlorophenyl, pyrrole-2-yl, alkyl chains C₁₃H₁₀ClN₅S 303.78 Molecular docking similarity to known drugs
5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives Pyrazolyl, phenyl C₁₂H₁₂N₆S 272.33 Moderate antiradical activity (DPPH assay)

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (NO₂, Cl): Compounds like the 4-nitrophenyl derivative () exhibit enhanced reactivity in electrophilic environments due to the nitro group, whereas the 2-chlorophenyl analog () leverages halogen bonding for crystal packing or target binding. Electron-Donating Groups (OCH₃): The methoxy group in the target compound and Compound XIII () increases solubility and may modulate antimicrobial efficacy.

Structural Flexibility vs. Rigidity :

  • The (E)-Schiff base in the target compound introduces conformational rigidity, which is absent in furan- or pyridine-substituted analogs (). This rigidity may influence binding specificity in biological systems.

Biological Activities: Antimicrobial Action: Compound XIII () demonstrated activity against Gram-positive bacteria, attributed to the furan moiety’s planar structure disrupting cell membranes. Antiradical Potential: Pyrazole-triazole hybrids () showed scavenging activity against DPPH radicals, suggesting utility in oxidative stress mitigation.

Synthetic Methodologies: The target compound and its analogs are typically synthesized via Schiff base condensation (e.g., ethanol/AcOH reflux for imine formation) or alkylation (e.g., reaction with alkyl halides in basic conditions) .

Preparation Methods

Triazole Core Formation

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide intermediates under alkaline conditions. For example, 4-methoxyphenylhydrazine reacts with aryl isothiocyanates in dry benzene to form 1,4-disubstituted thiosemicarbazides, which undergo intramolecular cyclization in sodium hydroxide to yield the triazole-thiol backbone. This method achieves yields of 65–78% depending on the substituents’ electronic properties.

Schiff Base Condensation

The [(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]amino group is introduced via condensation of the triazole-3-thiol intermediate with 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction proceeds in ethanol under reflux, with catalytic acetic acid driving imine formation while preserving the E-configuration.

Step-by-Step Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazole

Starting Materials :

  • 4-Methoxyphenylhydrazine (1.0 equiv)

  • Phenyl isothiocyanate (1.05 equiv)

  • Dry benzene (solvent)

  • 2M NaOH (cyclization agent)

Procedure :

  • Thiosemicarbazide Formation : Reflux 4-methoxyphenylhydrazine and phenyl isothiocyanate in dry benzene for 6 hours. Isolate the intermediate via filtration and recrystallize from methanol.

  • Cyclization : Treat the thiosemicarbazide with 2M NaOH at 80°C for 4 hours. Acidify with HCl to precipitate the triazole-thiol. Yield: 72%.

Key Data :

ParameterValue
Reaction Temperature80°C
Time4 hours
Yield72%
Purity (HPLC)98.5%

Schiff Base Functionalization

Starting Materials :

  • 4-(4-Methoxyphenyl)-5-mercapto-4H-1,2,4-triazole (1.0 equiv)

  • 1-Methyl-1H-pyrrole-2-carbaldehyde (1.1 equiv)

  • Ethanol (solvent)

  • Glacial acetic acid (0.5% v/v)

Procedure :

  • Reflux the triazole-thiol and aldehyde in ethanol with acetic acid for 8 hours.

  • Cool the mixture to room temperature, isolate the product via vacuum filtration, and wash with cold ethanol. Yield: 68%.

Optimization Insights :

  • Solvent Impact : Ethanol outperforms DMF and THF due to better solubility of intermediates.

  • Catalyst Loading : >0.5% acetic acid decreases yield due to side reactions.

Advanced Methodological Variations

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 100°C) reduces cyclization time from 4 hours to 25 minutes, enhancing yield to 81% while minimizing decomposition.

One-Pot Synthesis

A sequential one-pot approach combining thiosemicarbazide formation, cyclization, and Schiff base condensation achieves a 59% overall yield, reducing purification steps.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR (DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J=8.6 Hz, 2H, Ar-H), 6.98 (d, J=8.6 Hz, 2H, Ar-H), 6.75 (m, 2H, pyrrole-H), 3.83 (s, 3H, OCH3), 2.41 (s, 3H, NCH3).

  • IR (KBr) : 2560 cm⁻¹ (S-H), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Comparative Analysis of Synthetic Routes

MethodYieldTimePurityAdvantages
Conventional Cyclization72%8h98.5%Scalable, low cost
Microwave-Assisted81%25m99.1%Rapid, energy-efficient
One-Pot59%6h97.8%Reduced purification

Challenges and Limitations

  • Regioselectivity : Competing N-alkylation during Schiff base formation necessitates strict stoichiometric control.

  • S-H Reactivity : The thiol group’s susceptibility to oxidation requires inert atmospheres during synthesis .

Q & A

Basic Question: What are the key methodological considerations for optimizing the synthesis of this triazole-thiol derivative?

Answer:
The synthesis typically involves two critical steps: (1) triazole ring formation and (2) Schiff base condensation to introduce the methylideneamino group.

  • Triazole Formation : Cyclization of hydrazide or thiourea precursors under reflux conditions (e.g., ethanol or methanol) with a base (e.g., NaOH) facilitates ring closure .
  • Schiff Base Condensation : Reaction of the triazole intermediate with 1-methyl-1H-pyrrole-2-carbaldehyde under acidic or neutral conditions to form the E-configuration imine .
  • Optimization Factors : Solvent polarity (methanol enhances nucleophilicity), temperature (reflux at 70–80°C), and reaction time (6–12 hours) significantly impact yield. Catalysts like acetic acid can accelerate Schiff base formation .

Basic Question: Which analytical techniques are most reliable for structural characterization?

Answer:

  • ¹H/¹³C-NMR : Essential for confirming the Schiff base (imine proton at δ 8.5–9.0 ppm) and methoxyphenyl group (singlet at δ 3.8 ppm for OCH₃) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly the E-configuration of the methylideneamino group and hydrogen-bonding networks in the crystal lattice .
  • Mass Spectrometry (LC-MS/HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .

Basic Question: How can researchers assess the purity and stability of this compound?

Answer:

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) identifies impurities (<2% threshold) .
  • Elemental Analysis : Validates C, H, N, S percentages (deviation <0.4% indicates high purity) .
  • Stability Tests : Accelerated degradation studies under UV light, humidity, and elevated temperatures (40–60°C) monitor thiol oxidation or hydrolysis .

Advanced Question: How can computational methods like molecular docking predict bioactivity?

Answer:

  • Target Selection : Prioritize enzymes/receptors (e.g., COX-2, EGFR) based on structural analogs .
  • Docking Workflow :
    • Protein Preparation : Remove water, add hydrogens, and assign charges (e.g., using AutoDock Tools).
    • Ligand Preparation : Optimize geometry (DFT at B3LYP/6-31G* level) and generate conformers.
    • Scoring : Use AutoDock Vina or Glide to evaluate binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction) .
  • ADME Prediction : SwissADME or pkCSM predicts bioavailability, BBB permeability, and CYP450 interactions .

Advanced Question: What strategies enable structure-activity relationship (SAR) studies?

Answer:

  • Derivatization :
    • S-Alkylation : React with alkyl halides (e.g., methyl iodide) to modify the thiol group .
    • Substituent Variation : Replace methoxyphenyl with halogenated or nitro-phenyl groups to assess electronic effects .
  • Bioactivity Assays : Compare IC₅₀ values in antimicrobial (agar diffusion) or anticancer (MTT assay) screens .

Advanced Question: How can contradictory synthesis yields be resolved?

Answer:

  • Factor Analysis : Use a Taguchi experimental design to rank variables (e.g., solvent > catalyst > temperature) .
  • Case Study : Inconsistent yields (50–80%) may arise from:
    • Solvent Polarity : Polar aprotic solvents (DMF) improve Schiff base condensation vs. ethanol .
    • Catalyst Loading : 0.5–1.0 eq. of acetic acid optimizes imine formation without side reactions .
  • DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal conditions .

Advanced Question: How can computational reaction design streamline synthesis?

Answer:

  • Reaction Path Search : Quantum mechanics (QM) methods (e.g., DFT) map energy barriers for cyclization and condensation steps .
  • Machine Learning : Train models on existing triazole-thiol data to predict reaction outcomes (e.g., yield, byproducts) .
  • Feedback Loops : Integrate experimental HPLC/MS data into computational workflows to refine predictions .

Advanced Question: What mechanistic studies elucidate its biological activity?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., COX-2) using fluorogenic substrates .
  • ROS Detection : Use DCFH-DA probes in cell cultures to evaluate antioxidant activity linked to the thiol group .
  • Transcriptomics : RNA-seq identifies differentially expressed genes in treated vs. control cancer cells .

Basic Question: What are standard protocols for initial bioactivity screening?

Answer:

  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram± bacteria and fungi .
  • Anticancer Assays : MTT/WST-1 assays on HeLa or MCF-7 cells (48–72 hours incubation) .
  • Anti-inflammatory Models : COX-2 inhibition ELISA or carrageenan-induced paw edema in rodents .

Advanced Question: How are pharmacokinetic properties evaluated?

Answer:

  • In Vitro Models :
    • Caco-2 Permeability : Assess intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates high permeability) .
    • Microsomal Stability : Incubate with liver microsomes; half-life >30 mins suggests metabolic stability .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Measure plasma concentration (LC-MS/MS) after IV/oral administration in rodents .
    • Tissue Distribution : Radiolabel the compound (¹⁴C) to track accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.